molecular formula C13H8N2O2S B1363415 2-(4-Nitrophenyl)Benzo[D]Thiazole CAS No. 22868-34-4

2-(4-Nitrophenyl)Benzo[D]Thiazole

Cat. No.: B1363415
CAS No.: 22868-34-4
M. Wt: 256.28 g/mol
InChI Key: KEJBDGQLLLLBGE-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)benzo[d]thiazole (CAS: Not explicitly provided; referred to as 3j in ) is a benzothiazole derivative featuring a nitro group (-NO₂) at the para position of the phenyl ring attached to the benzothiazole core. This compound is synthesized via transition-metal-catalyzed cross-coupling reactions, yielding 58% as a yellow-to-white solid . Its structure is confirmed by ¹H NMR, ¹³C NMR, and high-resolution electrospray ionization mass spectrometry (HR EIMS), with a molecular weight of 256.03 g/mol (calculated and observed m/z: 256.0306) . The nitro group imparts strong electron-withdrawing effects, influencing electronic properties, solubility, and reactivity, making it distinct from other benzothiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)Benzo[D]Thiazole typically involves the condensation of 2-aminobenzenethiol with 4-nitrobenzaldehyde. This reaction is often carried out in the presence of a catalyst such as copper or under acidic conditions to facilitate the formation of the benzothiazole ring . The reaction conditions may vary, but common methods include refluxing in toluene or using ethanol as a solvent with heating .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and eco-friendly methods. For instance, the use of green chemistry principles, such as employing imidazolium chloride as a promoter, can enhance the yield and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)Benzo[D]Thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a catalyst or tin(II) chloride in ethanol.

    Substitution: Various electrophiles or nucleophiles depending on the desired substitution.

Major Products

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has shown that 2-(4-Nitrophenyl)Benzo[D]Thiazole exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating selective cytotoxicity. For instance, one study reported half-maximal inhibitory concentration (IC50) values indicative of potent anti-proliferative activity across multiple cancer types, including ovarian and breast cancers .

Cancer Type IC50 Value (µM)
Ovarian<30
Breast<30
Lung<30
Colon<30

Mechanism of Action
The compound's mechanism involves the induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival and death. It has been found to interact with specific enzymes that regulate oxidative stress responses, thereby enhancing its anticancer efficacy .

Antimicrobial Properties
In addition to its anticancer potential, this compound has been investigated for its antimicrobial activity. Studies indicate that it possesses notable antifungal and antibacterial properties, making it a candidate for developing new antimicrobial agents .

Materials Science Applications

Photoluminescent Materials
Due to its unique structural characteristics, this compound is utilized in the development of photoluminescent materials. Its ability to emit light upon excitation makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Material Type Application
Photoluminescent DevicesOLEDs
Imaging ReagentsFluorescence microscopy

Industrial Chemistry Applications

Synthesis of Complex Molecules
This compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including electrophilic substitutions and reductions .

Environmental Applications
Research has also explored the use of this compound in environmental applications, such as photocatalysis for pollutant degradation. Its ability to act as a catalyst in certain reactions enhances its utility in green chemistry initiatives aimed at reducing environmental impact .

Case Studies

  • Anticancer Research Study
    A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell growth with IC50 values less than 30 µM across multiple cancer types, highlighting its potential as a therapeutic agent .
  • Antimicrobial Activity Evaluation
    Another research project focused on evaluating the antimicrobial properties of this compound against various pathogens. The findings demonstrated effective inhibition of both bacterial and fungal strains, suggesting its potential role in developing new antibiotics .
  • Photoluminescent Material Development
    A recent study explored the synthesis of photoluminescent materials using this compound as a precursor. The resulting materials showed promising luminescent properties suitable for OLED applications, indicating significant industrial potential .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Substituent Effects on Yield : The nitro-substituted 3j has a lower yield (58%) compared to the chloro analog 3i (62%), likely due to the nitro group's strong electron-withdrawing nature, which may reduce reactivity in cross-coupling steps .

Molecular Weight Trends : The nitro group increases molecular weight significantly compared to chloro or pyridyl substituents, affecting density and solubility.

Characterization Consistency : All compounds in were validated via NMR and HR EIMS, ensuring structural accuracy .

Electronic and Reactivity Profiles

  • Chloro Group (-Cl) : Moderately electron-withdrawing, less deactivating than nitro, explaining 3i 's higher yield .
  • Pyridin-4-yl: Aromatic heterocycle with mixed electron effects (can act as π-acceptor or donor), leading to distinct electronic interactions compared to nitro or chloro .

Broader Structural Analogs

Other benzothiazole derivatives with divergent substituents include:

  • 2-((4-Nitrophenyl)thio)benzothiazole (CID: 88033): Replaces the phenyl ring with a thioether linkage, altering electronic properties and bioavailability .

These compounds highlight the versatility of benzothiazole scaffolds but are less directly comparable to 3j due to significant functional group differences.

Biological Activity

2-(4-Nitrophenyl)benzo[D]thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C11_{11}H8_{8}N2_{2}O2_{2}S
  • Molecular Weight : 232.26 g/mol

Biological Activities

This compound exhibits various biological activities, including:

  • Antitumor Activity : Research indicates that derivatives of benzothiazole, including 2-(4-nitrophenyl) variants, show promising antitumor effects by inhibiting cancer cell proliferation. A study found that compounds with similar structures demonstrated IC50_{50} values in the low micromolar range against various cancer cell lines.
  • Antimicrobial Properties : The compound has shown notable antimicrobial activity. In vitro studies have reported significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.48 to 7.81 µg/mL .
  • p53 Inhibition : A related study on imino-tetrahydrobenzothiazole derivatives demonstrated that these compounds could inhibit p53, a critical regulator of apoptosis. This inhibition may provide therapeutic benefits in neurodegenerative diseases and cancer treatment by preventing p53-mediated cell death .

The mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation and increased apoptosis.
  • Reactive Oxygen Species (ROS) Generation : It may promote oxidative stress within cells, contributing to its cytotoxic effects against tumor cells.
  • Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in cellular signaling pathways, particularly those related to cancer progression and inflammation.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antitumor Efficacy :
    • A study evaluated the cytotoxic effects of this compound on different cancer cell lines, reporting IC50_{50} values as low as 7.81 µM for HepG2 liver cancer cells and 12.39 µM for renal adenocarcinoma . These findings suggest a strong potential for development as an anticancer agent.
  • Antimicrobial Activity :
    • In a comparative study, the antimicrobial efficacy of this compound was tested against standard bacterial strains. The results indicated that the compound exhibits potent bactericidal activity with MIC values significantly lower than those of common antibiotics like ciprofloxacin .
  • Neuroprotective Effects :
    • Research on similar benzothiazole derivatives has indicated their potential in treating neurodegenerative diseases by modulating p53 activity, thus preventing neuronal cell death associated with conditions like Alzheimer's disease .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
AntitumorIC50_{50} values < 12 µM
AntimicrobialMIC = 0.48 – 7.81 µg/mL
p53 InhibitionPrevents apoptosis in neurons

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-nitrophenyl)benzo[d]thiazole, and how are reaction conditions optimized?

  • Methodological Answer : A widely used approach involves condensation reactions between substituted benzothiazole precursors and nitroaryl derivatives. For example, hydrazine derivatives (e.g., 2-(2-(4-nitrobenzylidene)hydrazineyl)benzo[d]thiazole) can be synthesized by reacting benzo[d]thiazole hydrazine with 4-nitrobenzaldehyde under reflux in ethanol with catalytic acetic acid . Key optimization parameters include solvent selection (e.g., DMF or ethanol), temperature (typically 70–100°C), and reaction time (4–12 hours). Yields are improved by using anhydrous conditions and stoichiometric control of reactants .

Q. How is the structural purity of this compound confirmed experimentally?

  • Methodological Answer : Characterization relies on multi-spectral analysis:

  • IR spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600–1630 cm⁻¹, NO₂ symmetric/asymmetric vibrations at ~1333–1513 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirms aromatic proton environments (e.g., deshielded protons near the nitro group at δ 8.2–8.5 ppm) and carbon backbone .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks at m/z 221–249) .
  • Melting point consistency (e.g., 133–140°C for related derivatives) is also critical .

Advanced Research Questions

Q. How do computational methods like DFT predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps, electrostatic potentials, and charge distribution. For example, the nitro group’s electron-withdrawing effect reduces HOMO energy (~5.5 eV), influencing reactivity in charge-transfer complexes. Basis sets like 6-31G(d) are used for geometry optimization, and results are validated against experimental UV-Vis spectra .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations). Systematic approaches include:

  • Dose-response curves : To establish IC₅₀ values across multiple replicates.
  • Molecular docking : Compare binding affinities (e.g., AutoDock Vina) against target proteins (e.g., enzymes like acetylcholinesterase) to identify structure-activity relationships .
  • Meta-analysis : Cross-reference data from peer-reviewed studies using standardized protocols (e.g., OECD guidelines for toxicity assays) .

Q. How can substituent modifications at the 4-nitrophenyl group enhance photophysical properties?

  • Methodological Answer : Introducing electron-donating groups (e.g., -OCH₃) or halogenation (e.g., -Br) alters conjugation pathways. For example:

  • Fluorinated derivatives : Show red-shifted absorption (λmax ~420 nm) due to increased π-π* transitions .
  • Methoxy substitutions : Improve solubility in polar solvents (e.g., DMSO), critical for optoelectronic applications. Synthetic routes involve Suzuki-Miyaura coupling or Ullmann reactions .

Properties

IUPAC Name

2-(4-nitrophenyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2S/c16-15(17)10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)18-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJBDGQLLLLBGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356629
Record name 2-(4-Nitrophenyl)Benzo[D]Thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22868-34-4
Record name 2-(4-Nitrophenyl)Benzo[D]Thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-nitrobenzoyl chloride (1.49 g, 8.0 mmol) in benzene anhydrous, 10 mL) was added dropwise to 2-aminothiophenol (1.0 g, 8.0 mmol in 10 ml of benzene) at room temperature. The reaction mixture was allowed to stir for 16 hr. The reaction was quenched with water (20 mL). The aqueous layer was separated and extracted with ethyl acetate (3×10 ml). The combined organic layers were dried and evaporated. The crude product was purified with flush column, (hexane:ethyl acetate=85:15) to give 1.5 g (73.2%) of product as light yellow solid.
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
73.2%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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